![molecular formula C23H24N4O6 B10931326 (2E,2'E)-N,N'-(2,2-dimethylpropane-1,3-diyl)bis[3-(3-nitrophenyl)prop-2-enamide]](/img/structure/B10931326.png)
(2E,2'E)-N,N'-(2,2-dimethylpropane-1,3-diyl)bis[3-(3-nitrophenyl)prop-2-enamide]
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Overview
Description
(E)-N~1~-(2,2-DIMETHYL-3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes two nitrophenyl groups and a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2,2-DIMETHYL-3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenamide Backbone: This step involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under basic conditions to form the propenamide backbone.
Introduction of the Dimethyl Group:
Coupling Reaction: Finally, the coupling of the nitrophenyl groups to the propenamide backbone is achieved through a condensation reaction using reagents such as EDC·HCl and HOBt·H~2~O.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(2,2-DIMETHYL-3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(E)-N~1~-(2,2-DIMETHYL-3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2,2-DIMETHYL-3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. It is known to bind to certain proteins, inhibiting their function and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chitooligosaccharide Derivatives: These compounds share some structural similarities and are also investigated for their biological activities.
Uniqueness
(E)-N~1~-(2,2-DIMETHYL-3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its dual nitrophenyl groups and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C23H24N4O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(E)-N-[2,2-dimethyl-3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C23H24N4O6/c1-23(2,15-24-21(28)11-9-17-5-3-7-19(13-17)26(30)31)16-25-22(29)12-10-18-6-4-8-20(14-18)27(32)33/h3-14H,15-16H2,1-2H3,(H,24,28)(H,25,29)/b11-9+,12-10+ |
InChI Key |
LRWMFUMCTJUHDD-WGDLNXRISA-N |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-])(CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC(C)(CNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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